(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone
Overview
Description
(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone is an organic compound with the chemical formula C11H7Br2NO. It is a white to light yellow crystalline solid that is commonly used as a reagent and intermediate in organic synthesis . This compound is known for its solubility in organic solvents such as chloroform, dichloromethane, and diethyl ether, but it has relatively low solubility in water .
Preparation Methods
Chemical Reactions Analysis
(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone has several scientific research applications, including:
Organic Synthesis: It is used as a reagent and intermediate in the synthesis of other organic compounds.
Pharmaceutical Research: The compound is used in the development of biologically active molecules, such as drugs and pesticides.
Material Science: It is used in the preparation of materials with specific properties for various industrial applications.
Mechanism of Action
The mechanism of action of (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone involves its interaction with molecular targets and pathways in biological systems. The compound can act as an inhibitor or activator of specific enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone can be compared with other similar compounds, such as:
2,3-Dibromo-5-benzoylpyrrole: This compound has a similar structure and properties but may have different reactivity and applications.
4,5-Dibromo-2-benzoylpyrrole: Another similar compound with comparable uses in organic synthesis and pharmaceutical research.
The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in various fields of research and industry.
Properties
IUPAC Name |
(4,5-dibromo-1H-pyrrol-2-yl)-phenylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Br2NO/c12-8-6-9(14-11(8)13)10(15)7-4-2-1-3-5-7/h1-6,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJSJDHXCJVYCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00512870 | |
Record name | (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50372-61-7 | |
Record name | (4,5-Dibromo-1H-pyrrol-2-yl)phenylmethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50372-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050372617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (4,5-Dibromo-1H-pyrrol-2-yl)(phenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00512870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4,5-dibromo-1H-pyrrol-2-yl)(phenyl)methanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.131.981 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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